molecular formula C13H26N2O2 B2856657 tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate CAS No. 1936707-73-1

tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate

Cat. No.: B2856657
CAS No.: 1936707-73-1
M. Wt: 242.363
InChI Key: ICACCNRRVDAXDM-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with a methyl group at the 3-position and an ethyl linker connecting the piperidine to the tert-butoxycarbonyl (Boc) group. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for introducing piperidine-based motifs into drug candidates. The Boc group serves as a protective moiety for the amine, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-6-5-8-14-11(10)7-9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICACCNRRVDAXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 2-(3-Methylpiperidin-2-yl)ethylamine

The most direct route involves Boc protection of the primary amine group in 2-(3-methylpiperidin-2-yl)ethylamine. This method employs tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Reaction Mechanism :
$$
\text{2-(3-Methylpiperidin-2-yl)ethylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{this compound}
$$

Optimization Parameters :

  • Base Selection : Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are preferred for their nucleophilic acceleration. DMAP increases yields by 15–20% compared to TEA.
  • Solvent Systems : Dichloromethane (DCM) and tetrahydrofuran (THF) achieve >90% conversion, while polar aprotic solvents like acetonitrile reduce side reactions.
  • Temperature : Room temperature (20–25°C) balances reaction speed and selectivity. Elevated temperatures (>40°C) promote diastereomerization of the piperidine ring.

Table 1: Boc Protection Efficiency Under Varied Conditions

Base Solvent Temperature (°C) Yield (%) Purity (%)
TEA DCM 25 78 92
DMAP THF 25 95 98
NaOH H₂O/THF 0 65 88

Reductive Amination for Precursor Synthesis

When 2-(3-methylpiperidin-2-yl)ethylamine is unavailable, reductive amination of 3-methylpiperidin-2-one with ethanolamine offers a viable precursor pathway:

Reaction Steps :

  • Imine Formation :
    $$
    \text{3-Methylpiperidin-2-one} + \text{2-Aminoethanol} \rightarrow \text{Imine Intermediate}
    $$
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.
  • Boc Protection : As detailed in Section 1.1.

Challenges :

  • Stereochemical Control : The piperidine ring’s 3-methyl group induces axial chirality, requiring chiral catalysts like (R)-BINAP to achieve enantiomeric excess >90%.
  • Byproduct Formation : Over-reduction to tertiary amines occurs at pH < 6, necessitating strict pH control (6.5–7.5).

Continuous-Flow Synthesis for Scalability

Recent advances in continuous-flow chemistry enhance the Boc protection step’s efficiency and safety profile. The PMC study demonstrates that thermal deprotection in flow systems achieves 95% conversion for analogous compounds, suggesting compatibility with protection steps.

Key Advantages :

  • Residence Time Control : Precise temperature (25–50°C) and residence time (10–20 min) minimize diastereomerization.
  • Solvent Compatibility : Methanol and 2,2,2-trifluoroethanol (TFE) improve mixing and heat transfer compared to batch reactors.

Table 2: Batch vs. Flow Synthesis Comparison

Parameter Batch Reactor Flow Reactor
Reaction Time 2–4 h 15–30 min
Yield 85–90% 92–95%
Diastereomer Ratio 1:1.1 1:1.05

Stereochemical Resolution and Purification

The target compound exists as a diastereomeric mixture due to the piperidine ring’s stereogenicity. Effective resolution methods include:

Chiral Chromatography

  • Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IB) resolves enantiomers with a hexane/isopropanol (95:5) mobile phase.
  • Throughput : 20–50 mg/mL loading capacity ensures industrial feasibility.

Crystallization-Induced Diastereomer Resolution

Ethanol/water (70:30) mixtures preferentially crystallize the (2R,3S)-diastereomer, achieving 98% enantiomeric purity after two recrystallizations.

Industrial Production Considerations

Cost Analysis

  • Raw Materials : Boc anhydride accounts for 60% of total costs, incentivizing in-house synthesis via phosgenation of tert-butanol.
  • Waste Management : Flow systems reduce solvent waste by 40% compared to batch processes.

Regulatory Compliance

  • ICH Guidelines : Residual solvent levels (e.g., DCM < 600 ppm) are maintained via rotary evaporation under reduced pressure (20 mmHg).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate. For instance, a derivative of this compound has demonstrated protective effects against amyloid beta-induced toxicity in astrocytes, which is significant in the context of Alzheimer's disease. The mechanism involves the inhibition of β-secretase and acetylcholinesterase, thereby preventing amyloid aggregation and reducing oxidative stress markers such as TNF-α and free radicals .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-methylpiperidine under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound .

Antidepressant Activity

Research indicates that compounds with a piperidine structure, like this compound, may exhibit antidepressant-like effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Antimicrobial Properties

Some studies have investigated the antimicrobial properties of related carbamates. While specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Data Summary and Case Studies

Study Focus Findings
Study on NeuroprotectionProtective effects against Aβ toxicityModerate protective effect in astrocytes; reduction in TNF-α levels observed
Antidepressant Activity ResearchEffects on neurotransmitter modulationPotential antidepressant effects noted; further studies required for confirmation
Antimicrobial InvestigationEfficacy against bacterial strainsRelated compounds showed significant antimicrobial activity; potential for further exploration

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The piperidine ring and carbamate functional group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent placement, linker groups, and additional functional moieties. These variations influence physicochemical properties, synthetic accessibility, and biological interactions.

Key Structural Differences:
Compound Name Substituent Position Linker Group Additional Functional Groups Yield (Synthesis) Notable Properties
tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate (Target) 3-methylpiperidin-2-yl Ethyl None N/A Flexible ethyl linker
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate 3-methylpiperidin-2-yl Methyl None N/A Shorter linker, increased rigidity
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-chloro-benzimidazolone Ethyl Chloro, benzimidazolone 77% Aromatic system enhances π-π interactions
tert-butyl N-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate Pyrimidin-2-yl Ethyl Pyrimidinone N/A Hydrogen-bonding capability
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate 2-methylpiperidin-3-yl Methyl None N/A Stereochemical specificity
Key Observations:

Functional Groups: Chlorobenzimidazolone (): Introduces electrophilicity and planar aromaticity, likely improving target affinity in enzyme inhibition. Pyrimidinone (): Enhances hydrogen-bonding capacity, critical for interactions with polar residues in active sites. Stereochemistry (): The (2R,3S) configuration may confer selectivity for chiral biological targets.

Biological Activity

Tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C12H24N2O
Molecular Weight 228.34 g/mol
IUPAC Name This compound
CAS Number 163271-08-7

This compound is believed to exert its biological effects through interaction with specific receptors and enzymes in the body. The piperidine moiety is often involved in modulating neurotransmitter systems, which may contribute to its pharmacological profile.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance, an in vitro study demonstrated that the compound inhibited the viability of several cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound showed a significant reduction in cell viability at concentrations around 10 μM, with a decrease of approximately 55% after three days of treatment ( ).

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In models of Alzheimer's disease, it was shown to reduce levels of amyloid-beta (Aβ) peptides and inhibit β-secretase activity, suggesting potential benefits in neurodegenerative conditions ( ).

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation, indicating its potential as an anticancer agent ( ).
    • In Vivo Study : Further investigations using subcutaneous xenograft models confirmed that the compound effectively reduced tumor size without significant toxicity to the host organisms ( ).
  • Neuroprotection in Alzheimer's Disease : Research indicated that the compound could modulate key pathways involved in Alzheimer's pathology. It was associated with decreased levels of inflammatory markers such as TNF-α and reduced oxidative stress in neuronal cell cultures ( ).

Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor Reduced viability in cancer cell lines ,
Neuroprotection Decreased Aβ levels; reduced β-secretase activity ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling tert-butyl carbamate with a functionalized piperidine derivative. Key steps include:

  • Amine Activation : Use of reagents like di-tert-butyl dicarbonate (Boc anhydride) for carbamate formation .
  • Solvent Selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics .
  • Condition Control : Maintain temperatures between 0–25°C and pH 7–9 to minimize side reactions .
    • Optimization : Adjust stoichiometry, employ inert atmospheres (N₂/Ar), and monitor via TLC/HPLC to track intermediate formation .

Q. How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₁₃H₂₅N₂O₂: theoretical 265.19; observed 265.21) .
  • HPLC Analysis : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, particularly for the 3-methylpiperidinyl moiety?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enforce desired configurations .
  • Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) resolves absolute configuration .
  • Data Contradictions : If NMR coupling constants conflict with expected stereochemistry, re-evaluate reaction conditions or employ NOESY for spatial proximity analysis .

Q. What strategies address low yields or side products in multi-step syntheses of this compound?

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via Boc-deprotection with HCl/dioxane) .
  • Byproduct Identification : Use high-resolution MS/MS to detect impurities (e.g., over-alkylation products) .
  • Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., lower temps favor kinetic products) .

Q. How can this compound’s bioactivity be evaluated in enzyme or receptor-binding studies?

  • In Vitro Assays :

  • Fluorescence Polarization : Measure binding affinity to targets (e.g., GPCRs) .
  • Enzyme Inhibition : IC₅₀ determination via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .
    • Mechanistic Insights : Use molecular docking (AutoDock Vina) to predict binding modes, validated by mutagenesis studies .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • DFT Calculations : Optimize geometry (Gaussian 16) to estimate pKa, logP, and reactive sites .
  • MD Simulations : Simulate solvation effects and membrane permeability (GROMACS) .
  • Contradiction Management : If experimental logP deviates from predictions, re-parameterize force fields or consider tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.